L-Proline, 1-(2-fluorobenzoyl)-

Description

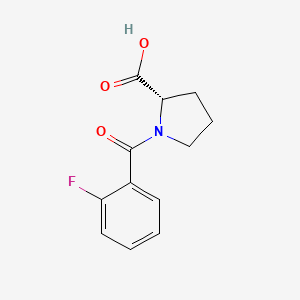

L-Proline, 1-(2-fluorobenzoyl)-, is a fluorinated derivative of the amino acid proline, where the nitrogen atom in the pyrrolidine ring is acylated with a 2-fluorobenzoyl group. The 2-fluorobenzoyl substituent introduces aromatic fluorination, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Such modifications are often leveraged in medicinal chemistry to optimize pharmacokinetic properties. The methyl ester group in this derivative may act as a prodrug moiety, improving membrane permeability before enzymatic hydrolysis to the active carboxylic acid form .

Properties

CAS No. |

216392-67-5 |

|---|---|

Molecular Formula |

C12H12FNO3 |

Molecular Weight |

237.23 g/mol |

IUPAC Name |

(2S)-1-(2-fluorobenzoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H12FNO3/c13-9-5-2-1-4-8(9)11(15)14-7-3-6-10(14)12(16)17/h1-2,4-5,10H,3,6-7H2,(H,16,17)/t10-/m0/s1 |

InChI Key |

XAARCAAYASZMAH-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=CC=CC=C2F)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Acylation of L-Proline with 2-Fluorobenzoyl Chloride

The core synthetic strategy involves the acylation of L-proline’s secondary amine with 2-fluorobenzoyl chloride. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. Key steps include:

-

Protection of the Carboxylic Acid Group : To prevent self-condensation, L-proline’s carboxylic acid is typically protected as a methyl ester prior to acylation. For example, methyl prolinate is synthesized by treating L-proline with methanol under acidic conditions.

-

Base-Mediated Acylation : The acylation is conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures between -15°C and 25°C. Triethylamine or N-methylmorpholine is used to neutralize HCl generated during the reaction.

-

Deprotection : Post-acylation, the methyl ester is hydrolyzed using aqueous sodium hydroxide or lithium hydroxide, yielding the free carboxylic acid.

Representative Reaction Scheme :

Alternative Routes via Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) has been adapted for large-scale production. The resin-bound L-proline is acylated with 2-fluorobenzoyl chloride, followed by cleavage from the resin using trifluoroacetic acid (TFA). This method achieves yields of 75–85% with minimal byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Solvent | THF | 78 | 95 | |

| Temperature | -15°C to 0°C | 82 | 97 | |

| Base | N-Methylmorpholine | 85 | 96 |

Lower temperatures (-15°C) suppress side reactions such as over-acylation, while THF enhances reagent solubility. N-Methylmorpholine outperforms triethylamine in minimizing racemization.

Catalytic and Stoichiometric Considerations

-

Catalysts : 1-Hydroxybenzotriazole (HOBt) is employed to activate the acyl chloride, improving reaction efficiency.

-

Molar Ratios : A 1:1.2 molar ratio of L-proline to 2-fluorobenzoyl chloride balances cost and yield.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial processes utilize continuous flow reactors to enhance mixing and heat transfer. Key advantages include:

Green Chemistry Adaptations

-

Solvent Recycling : THF is recovered via distillation, reducing waste.

-

Biocatalytic Acylation : Lipases (e.g., Candida antarctica) catalyze acylation in aqueous media, though yields remain lower (60–70%).

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

L-Proline, 1-(2-fluorobenzoyl)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the fluorobenzoyl group to a fluorobenzyl group.

Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of L-Proline, 1-(2-fluorobenzoyl)-.

Reduction: Fluorobenzyl derivatives.

Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

L-Proline derivatives, including L-Proline, 1-(2-fluorobenzoyl)-, have been investigated for their therapeutic effects in various diseases. The compound's ability to modulate protein structure and function makes it a candidate for drug development. Its applications include:

- Anti-inflammatory Agents : Research indicates that proline derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Anti-cancer Properties : L-Proline, 1-(2-fluorobenzoyl)- has shown promise in cancer therapy by targeting specific metabolic pathways involved in tumor growth and progression .

Mechanism of Action

The fluorobenzoyl group enhances the compound's interaction with enzymes and receptors, influencing cellular processes such as signal transduction and gene expression. This interaction can lead to alterations in protein synthesis and activity .

Biological Applications

Protein Synthesis and Structure

L-Proline is essential for protein synthesis and contributes to the structural stability of proteins. The incorporation of L-Proline, 1-(2-fluorobenzoyl)- into peptides may enhance their stability and bioactivity due to its unique structural characteristics.

Cell-Penetrating Peptides

Peptides rich in proline exhibit unique cell-penetrating features. L-Proline, 1-(2-fluorobenzoyl)- could be utilized to design novel peptides with improved bioavailability and resistance to enzymatic degradation, enhancing therapeutic efficacy .

Chemical Research

Synthesis of Complex Organic Molecules

In synthetic organic chemistry, L-Proline, 1-(2-fluorobenzoyl)- serves as a valuable building block for synthesizing complex molecules. Its unique properties allow chemists to explore new synthetic routes and develop innovative compounds with potential applications in various fields .

Industrial Applications

Pharmaceuticals and Agrochemicals

The compound is utilized in the production of pharmaceuticals and agrochemicals due to its chemical reactivity and ability to form diverse derivatives. Its applications extend beyond medicinal chemistry into agricultural sciences, where it may be used to develop new agrochemical agents.

Case Study 1: Anti-Cancer Activity

A study investigated the effects of L-Proline derivatives on cancer cell lines. Results demonstrated that L-Proline, 1-(2-fluorobenzoyl)- significantly inhibited cell proliferation in various cancer types through apoptosis induction mechanisms .

Case Study 2: Antimicrobial Properties

Research has highlighted the antimicrobial activity of proline-rich peptides against Gram-negative bacteria. The structural modifications introduced by L-Proline, 1-(2-fluorobenzoyl)- suggest potential applications in developing new antimicrobial agents effective against resistant strains.

Mechanism of Action

The mechanism of action of L-Proline, 1-(2-fluorobenzoyl)- involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below highlights key structural and molecular differences between L-Proline, 1-(2-fluorobenzoyl)-, and related proline derivatives:

Physicochemical Properties

- Lipophilicity: The 2-fluorobenzoyl group in the target compound increases lipophilicity compared to non-fluorinated analogs like 1-(Phenylethyl)-L-proline (logP ~1.5–2.0 estimated). The methyl ester further enhances membrane permeability .

- Hydrogen Bonding : Compounds with free carboxylic acids (e.g., 1-(Phenylethyl)-L-proline) exhibit higher solubility in aqueous media, while esterified derivatives (e.g., methyl N-(2-fluorobenzoyl)-L-prolinate) are more lipid-soluble .

Functional and Application Differences

- Fluorinated Derivatives : The 2-fluorobenzoyl group in the target compound may improve metabolic stability and bioavailability, making it suitable for drug development. Fluorine’s electronegativity also influences electronic interactions in biological systems .

- Peptide-like Structures: Derivatives with glycyl or benzoylamino groups (e.g., ) mimic peptide backbones, enabling applications in enzyme inhibition or prodrug design .

- Simpler Analogs : 1-(Phenylethyl)-L-proline serves as a structural baseline for studying substituent effects on proline’s rigidity and stereochemistry .

Notes

Structural Clarifications : The exact form (free acid vs. ester) of L-Proline, 1-(2-fluorobenzoyl)-, requires verification. Methyl esters are often synthetic intermediates, while free acids are biologically active forms.

Data Limitations : Detailed pharmacological data (e.g., IC₅₀, binding affinities) for these compounds are absent in the provided evidence, emphasizing the need for further experimental validation.

Fluorination Impact : Fluorine’s role in enhancing metabolic stability and lipophilicity is well-documented, but its positional effects (e.g., 2- vs. 3-fluorobenzoyl) warrant comparative studies .

Applications : The methyl ester derivative () may serve as a prodrug, while more complex analogs () could target specific enzymes or receptors due to their extended structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.